molecular formula C8H14O2 B176483 3-Isopropylcyclobutanecarboxylic acid CAS No. 13363-91-2

3-Isopropylcyclobutanecarboxylic acid

Cat. No. B176483
CAS RN: 13363-91-2
M. Wt: 142.2 g/mol
InChI Key: SIDXWUAGUXXTNA-UHFFFAOYSA-N
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Description

3-Isopropylcyclobutanecarboxylic acid is a chemical compound with the molecular formula C8H14O2 . It contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 four-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 3-Isopropylcyclobutanecarboxylic acid consists of a cyclobutane ring with a carboxylic acid group and an isopropyl group attached . The exact mass of the molecule is 142.099379685 g/mol .


Physical And Chemical Properties Analysis

3-Isopropylcyclobutanecarboxylic acid has a molecular weight of 142.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has 2 rotatable bonds . The topological polar surface area is 37.3 Ų . The compound has a complexity of 134 .

Scientific Research Applications

3-Isopropylcyclobutanecarboxylic Acid: A Comprehensive Analysis

Organic Synthesis: Carboxylic acids play a pivotal role in organic synthesis. They serve as precursors for the synthesis of various organic compounds. For instance, 3-Isopropylcyclobutanecarboxylic acid could be used in asymmetric Strecker reactions to produce amino acids with high diastereoselectivity, which are valuable in pharmaceuticals and agrochemicals .

Nanotechnology: In the field of nanotechnology, carboxylic acids are utilized for surface modification of materials such as carbon nanotubes. This modification enhances the interaction between nanotubes and polymer matrices, leading to improved mechanical properties of polymer nanocomposites .

Material Science: The unique structure of cyclobutanecarboxylic acids may impart specific properties when used as monomers or modifiers in polymerization reactions. This can lead to the development of new materials with desired thermal, mechanical, or chemical properties.

Analytical Chemistry: Carboxylic acids can be used as standards or reagents in analytical chemistry due to their well-defined properties. 3-Isopropylcyclobutanecarboxylic acid could be used in quantitative analysis or as a calibration standard in chromatography.

Biochemistry: As intermediates in metabolic pathways, carboxylic acids are crucial for understanding biochemical processes. While specific applications for 3-Isopropylcyclobutanecarboxylic acid in biochemistry are not detailed, similar compounds are known to be involved in amino acid degradation pathways .

Safety and Hazards

The safety data sheet for 3-Isopropylcyclobutanecarboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and use protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-propan-2-ylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5(2)6-3-7(4-6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDXWUAGUXXTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158279
Record name Cyclobutanecarboxylic acid, 3-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropylcyclobutanecarboxylic acid

CAS RN

13363-91-2
Record name Cyclobutanecarboxylic acid, 3-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013363912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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